4-Methoxyphenyl chloroformate
Overview
Description
It is a colorless to pale yellow liquid with a density of 1.255 g/mL at 25°C and a boiling point of 49°C at 0.27 mm Hg . This compound is primarily used in organic synthesis as a reagent for introducing the 4-methoxyphenyl group into various molecules.
Mechanism of Action
Target of Action
4-Methoxyphenyl chloroformate is a versatile reagent used in organic synthesis. Its primary targets are alcohols, thiols, and amines . It is used for the activation of these functional groups for the formation of carbonates and carbamates .
Mode of Action
The compound interacts with its targets (alcohols, thiols, and amines) by forming carbonates and carbamates . This is achieved through a process known as esterification, where the hydroxyl group of the alcohol, thiol, or amine reacts with the carbonyl group of the this compound .
Biochemical Pathways
The formation of carbonates and carbamates by this compound affects various biochemical pathways. For instance, it is used in the synthesis of novel chemotherapeutics . It is also used in the synthesis of bioconjugates containing different natural product classes .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific context of its use. In general, its action results in the formation of carbonates and carbamates from alcohols, thiols, and amines . These products can have various effects depending on their specific structures and the biochemical pathways they are involved in.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is a moisture-sensitive material and should be handled under inert gas . Its reactivity can also be affected by the pH and temperature of the reaction environment. Furthermore, the presence of other compounds can influence its reactivity and the products formed.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxyphenyl chloroformate, can be synthesized through the reaction of 4-methoxyphenol with phosgene (COCl2). The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
4-Methoxyphenol+Phosgene→Carbonochloridic acid, 4-methoxyphenyl ester+HCl
Industrial Production Methods
In an industrial setting, the production of carbonochloridic acid, 4-methoxyphenyl ester, involves the continuous flow of phosgene gas into a solution of 4-methoxyphenol in an inert solvent such as dichloromethane. The reaction is carried out under controlled temperature and pressure conditions to ensure safety and maximize yield .
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl chloroformate, undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-methoxyphenol and hydrochloric acid.
Common Reagents and Conditions
Amines: Reacts under mild conditions to form carbamates.
Alcohols: Reacts in the presence of a base to form carbonates.
Thiols: Reacts to form thiocarbonates.
Major Products Formed
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
Thiocarbonates: Formed from the reaction with thiols.
Scientific Research Applications
4-Methoxyphenyl chloroformate, is widely used in scientific research for various applications:
Chemistry: Used as a reagent in organic synthesis to introduce the 4-methoxyphenyl group into target molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
Similar Compounds
Phenyl chloroformate: Similar in structure but lacks the methoxy group on the phenyl ring.
Methyl chloroformate: Contains a methyl group instead of a phenyl group.
Ethyl chloroformate: Contains an ethyl group instead of a phenyl group.
Uniqueness
4-Methoxyphenyl chloroformate, is unique due to the presence of the 4-methoxy group on the phenyl ring, which can influence its reactivity and the types of products formed in reactions. This makes it a valuable reagent in organic synthesis for introducing the 4-methoxyphenyl group into various molecules.
Properties
IUPAC Name |
(4-methoxyphenyl) carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-11-6-2-4-7(5-3-6)12-8(9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFSGQKTSBIIHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064771 | |
Record name | Carbonochloridic acid, 4-methoxyphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7693-41-6 | |
Record name | 4-Methoxyphenyl carbonochloridate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7693-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonochloridic acid, 4-methoxyphenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007693416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbonochloridic acid, 4-methoxyphenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbonochloridic acid, 4-methoxyphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbonochloridic acid, 4-methoxyphenyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of acetate ions affect the hydrolysis of 4-methoxyphenyl chloroformate compared to 4-methoxyphenyl fluoroformate?
A: Research indicates that acetate ions have contrasting effects on the hydrolysis rates of these two compounds. While acetate ions decrease the hydrolysis rate of 4-methoxyphenyl fluoroformate, they increase the hydrolysis rate of this compound. [] This difference arises from the formation of an intermediate mixed anhydride in both reactions. In the case of this compound, the subsequent attack of acetate ions on this intermediate, yielding acetic anhydride and the phenol, becomes the rate-determining step. []
Q2: What evidence supports the mechanism of acetate-catalyzed hydrolysis of this compound involving a mixed anhydride intermediate?
A: The proposed mechanism is supported by the observed sigmoid shape of the rate curves for the hydrolysis of this compound in the presence of acetate ions. [] This shape suggests a multi-step process where an intermediate is formed and subsequently consumed. Furthermore, the contrasting behavior of 4-methoxyphenyl fluoroformate, where acetate ions slow down the hydrolysis, strengthens the argument for a mechanism involving nucleophilic attack by acetate on a mixed anhydride intermediate. []
Q3: Can this compound be used to synthesize glycine analogs? If so, what is its role in the synthesis?
A: Yes, this compound can be employed in the synthesis of glycine analogs. [] It acts as a reagent to introduce a protected carboxylic acid group to an amine. Specifically, it reacts with imine derivatives, formed in earlier steps of the synthesis, to yield a carbamate intermediate. This intermediate then undergoes hydrolysis to generate the desired glycine analogs. []
Q4: How does the reactivity of this compound towards amines compare to other aryl chloroformates?
A: Studies investigating the aminolysis of aryl chloroformates, including this compound, reveal valuable insights into their reactivity. Research shows that the reactions of this compound with secondary alicyclic amines in water follow a Bronsted-type relationship. [] The observed slope (βN ≈ 0.3) suggests a mechanism where the rate-determining step involves the formation of a zwitterionic tetrahedral intermediate. [] This behavior is consistent with observations for other aryl chloroformates, suggesting a common mechanistic pathway for this class of compounds.
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